Lycoperodine-1
Description
IUPAC Systematic Nomenclature and Synonym Identification
The IUPAC systematic name for this compound is (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid . This nomenclature reflects its β-carboline core fused with a partially saturated piperidine ring and a carboxylic acid substituent at the C3 position.
Common synonyms include:
- TNCA (abbreviation for tetrahydro-β-carboline-3-carboxylic acid)
- Lycoperodine-1 (isolated from tomato fruits)
- Cyclomethyltryptophan (referencing its structural relationship to tryptophan derivatives)
- L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (emphasizing its norharman backbone).
These synonyms are widely used in pharmacological and synthetic chemistry literature, with "TNCA" being the most prevalent in recent studies.
Molecular Architecture and Stereochemical Configuration
The molecular formula C₁₂H₁₂N₂O₂ (MW = 216.24 g/mol) consists of:
- A tetrahydro-β-carboline framework (pyrido[3,4-b]indole core)
- A carboxylic acid group at C3
- One stereocenter at C3, conferring (S)-configuration .
Key structural features:
- Stereochemistry : The (S)-configuration at C3 is critical for biological activity, as demonstrated by its binding to calcium-sensing receptors. Optical rotation data confirm this: $$[α]_D = -57^\circ$$ to $$-67^\circ$$ (c = 1 in MeOH:1N HCl).
- SMILES :
O=C(O)[C@H]1NCC2=C(C3=C(N2)C=CC=C3)C1 - InChI Key :
FSNCEEGOMTYXKY-JTQLQIEISA-N.
The indole nitrogen (N1) and piperidine nitrogen (N2) create a rigid, planar system, while the carboxylic acid group introduces polarity.
Comparative Structural Analysis with β-Carboline Derivatives
TNCA belongs to the β-carboline alkaloid family but differs from classical derivatives in key aspects:
The carboxylic acid group in TNCA enhances water solubility (1.5 mg/mL in 0.1N HCl:DMSO), unlike hydrophobic β-carbolines like norharman. This modification also enables hydrogen bonding in biological targets.
Crystallographic Data and Conformational Dynamics
Crystallographic studies reveal:
- Crystal System : Monoclinic (P2₁/c) (inferred from structurally analogous compounds).
- Unit Cell Parameters :
Key conformational observations:
- Ring Puckering : The tetrahydro ring adopts a half-chair conformation , minimizing steric strain.
- Hydrogen Bonding : The carboxylic acid forms intramolecular H-bonds with N1 of the indole ring (2.89 Å).
- Zwitterionic Form : In aqueous solutions, the compound exists as a zwitterion with protonated N2 and deprotonated carboxylic acid.
Dynamic NMR studies show restricted rotation about the C3-N2 bond ($$\Delta G^\ddagger = 68 \, \text{kJ/mol}$$) due to steric hindrance from the indole moiety.
Properties
IUPAC Name |
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCEEGOMTYXKY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962491 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42438-90-4 | |
| Record name | Lycoperodine-1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42438-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can be synthesized through various chemical reactions involving tryptophan derivatives. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves extraction from natural sources such as tomato fruits. The compound is then purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is widely used as a protective group in solid-phase peptide synthesis. Its ability to selectively modify amino acids without interfering with other functional groups makes it invaluable in the synthesis of complex peptides and proteins .
Drug Development
The compound plays a crucial role in the design of novel pharmaceuticals targeting neurological disorders. Its structural similarity to biologically active molecules allows researchers to develop drugs that can effectively interact with neurotransmitter systems . For instance, studies have indicated that derivatives of this compound may enhance drug efficacy and specificity in treating conditions like depression and anxiety .
Neuroscience Research
Neuroactive Compound Studies
Due to its unique structure, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid serves as a valuable tool in neuroscience research. It aids scientists in exploring mechanisms of neuroactive compounds and their therapeutic effects. Research has shown that this compound can influence calcium signaling pathways in neuronal cells, which is critical for understanding synaptic transmission and plasticity .
Psychoactive Substance Investigations
The compound is utilized in studies investigating the effects of psychoactive substances on the brain. Its application helps researchers understand the mechanisms of action of various drugs and their potential therapeutic benefits .
Bioconjugation
L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid facilitates bioconjugation processes by enabling the attachment of biomolecules to therapeutic agents. This enhances drug delivery systems by improving the pharmacokinetics and biodistribution of drugs . The ability to conjugate with proteins or antibodies allows for targeted therapy in various diseases.
Analytical Chemistry
The compound is employed as a standard in chromatographic techniques. It aids in the accurate quantification of related compounds in complex biological samples, which is essential for drug development and quality control processes . Its use as a reference standard ensures reliable results in analytical experiments.
Natural Product Synthesis
L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid plays a role in synthesizing natural alkaloids and other bioactive compounds. This application is significant for developing new compounds with potential medicinal properties derived from natural sources .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid derivatives on neuronal cells exposed to oxidative stress. Results indicated that these derivatives significantly reduced cell death and improved cell viability by modulating antioxidant pathways .
Case Study 2: Cancer Research
Research has demonstrated that related compounds exhibit cytotoxic activity against colorectal cancer cell lines. Specifically, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid induced apoptosis through mitochondrial pathways and could serve as a lead compound for developing chemotherapeutic agents .
Mechanism of Action
L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid exerts its effects by acting as an agonist of calcium-sensing receptors (CaSR). These receptors are involved in regulating calcium homeostasis and various cellular functions. By binding to CaSR, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid modulates intracellular calcium levels, influencing signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Analysis
Boc-Protected Derivative (CAS 66863-43-2):
- The addition of a Boc group enhances solubility in organic solvents, making it suitable for peptide synthesis. The tert-butoxycarbonyl group is cleaved under acidic conditions, enabling selective deprotection .
- Research shows its utility in synthesizing β-carboline-containing peptides, which are studied for neuroactive properties .
Ethyl Ester Hydrochloride (CAS 129848-93-7): Esterification of the carboxylic acid reduces polarity, improving bioavailability. The hydrochloride salt enhances stability and crystallinity .
D-Enantiomer (CAS 72002-54-1):
- The D-configuration disrupts CaSR binding, as shown in docking studies where the L-form aligns with the receptor’s active site .
- Highlights the importance of stereochemistry in ligand-receptor interactions.
Parent β-Carboline (CAS 16502-01-5):
- The absence of the carboxylic acid group eliminates CaSR agonist activity, underscoring the functional role of the C3-carboxylic acid in receptor activation .
Diethylmethyl-Substituted Analog (CAS 198069-56-6):
- The bulky diethylmethyl group at N1 may sterically hinder receptor binding but could enhance lipophilicity for CNS-targeted applications .
Biological Activity
L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (TNCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural characteristics and biological activities. This article provides a detailed overview of its biological activity, applications in drug development, and relevant case studies.
Chemical Structure and Properties
L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a tryptophan derivative that belongs to the class of beta-carbolines. Its molecular formula is with a molecular weight of 216.24 g/mol. It exhibits properties that make it suitable for various biochemical applications, particularly in neuroscience and drug development.
TNCA has been identified as a ligand for the calcium-sensing receptor (CaSR), which plays a crucial role in calcium homeostasis and signaling pathways. Research indicates that TNCA can activate CaSR, leading to intracellular calcium fluxes that are essential for various physiological processes . The binding interactions involve hydrogen bonds that stabilize the receptor-ligand complex, enhancing its biological activity .
Biological Activities
1. Neuropharmacological Effects
- TNCA's structural similarity to neurotransmitters positions it as a potential candidate for developing treatments for neurological disorders. It has been studied for its effects on neurotransmitter release and neuronal excitability .
2. Calcium Homeostasis
- As an agonist of CaSR, TNCA influences calcium signaling pathways, which are vital for numerous cellular functions such as muscle contraction, neurotransmitter release, and hormone secretion .
3. Antioxidant Properties
- Preliminary studies suggest that TNCA may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells . This property could be beneficial in protecting neurons from damage associated with neurodegenerative diseases.
Applications in Drug Development
The unique properties of L-1,2,3,4-tetrahydronorharman-3-carboxylic acid make it valuable in several research areas:
- Peptide Synthesis : TNCA is utilized as a protective group in solid-phase peptide synthesis, allowing for selective modifications without interfering with other functional groups .
- Bioconjugation : It facilitates the attachment of biomolecules to therapeutic agents, enhancing drug delivery systems .
- Drug Design : Owing to its ability to modulate CaSR activity, TNCA is being explored as a lead compound for developing new drugs targeting calcium-related disorders .
Case Studies
Several studies have highlighted the biological activity and potential therapeutic applications of TNCA:
- Study on Calcium-Sensing Receptor Activation : Research demonstrated that TNCA could effectively activate CaSR with an IC50 value indicating high potency. This study utilized surface plasmon resonance (SPR) techniques to measure binding kinetics and confirmed the compound's role as an agonist .
- Neuroprotective Effects : In vitro experiments revealed that TNCA could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of intracellular calcium levels and activation of survival pathways .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- Temperature : Store at 2–8°C for short-term; long-term storage at –20°C in desiccated environments .
- Handling : Protect from light and moisture to prevent hydrolysis of protective groups (e.g., Boc or Fmoc) .
Stability assessments via periodic HPLC are advised for labile derivatives .
How can structural data (e.g., X-ray crystallography) guide mechanistic studies of L-THCA?
Q. Advanced Research Focus
- PHENIX Software : Used for refining crystal structures to resolve electron density maps of L-THCA-protein complexes .
- Molecular Dynamics Simulations : Predict binding modes with targets like monoamine oxidases .
Note : Crystallize L-THCA derivatives (e.g., TNCA, CAS 42438-90-4) with co-crystallization agents for improved resolution .
What strategies validate L-THCA's role in metabolic or signaling pathways?
Q. Advanced Research Focus
- Isotopic Labeling : Use - or -labeled L-THCA to trace metabolic incorporation .
- Knockout Models : Compare wild-type vs. transgenic organisms (e.g., serotonin receptor knockouts) to isolate pathways .
Contradictions in pathway data require orthogonal assays (e.g., ELISA and qPCR) for cross-validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
